Piroxicam-beta-cyclodextrin is a supermolecular inclusion complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, a cyclic oligosaccharide. [] This complexation aims to enhance the solubility and bioavailability of piroxicam, leading to a faster onset of action and potentially reducing gastrointestinal side effects. [] Piroxicam-beta-cyclodextrin plays a significant role in scientific research as a model system for studying drug delivery using cyclodextrin inclusion complexes.
Piroxicam-beta-cyclodextrin is a pharmaceutical compound formed by the inclusion of piroxicam, a non-steroidal anti-inflammatory drug (NSAID), within the cavity of beta-cyclodextrin, a cyclic oligosaccharide. This complex enhances the solubility and bioavailability of piroxicam, improving its therapeutic efficacy while minimizing gastrointestinal side effects. Piroxicam is primarily used to treat conditions such as rheumatoid arthritis and osteoarthritis, as well as acute pain in musculoskeletal disorders.
Piroxicam is classified as a non-steroidal anti-inflammatory drug, while beta-cyclodextrin is categorized as a pharmaceutical excipient. The combination of these two compounds results in an inclusion complex that exhibits improved physicochemical properties compared to piroxicam alone. The process of forming this complex is significant in pharmaceutical formulations aimed at enhancing drug delivery systems.
The synthesis of piroxicam-beta-cyclodextrin typically involves several methods, including:
The formation of the complex leads to an amorphous structure of piroxicam, which significantly increases its wettability and dissolution rate compared to its crystalline form. Techniques such as differential scanning calorimetry and X-ray diffraction are employed to confirm the formation of true inclusion complexes rather than mere physical mixtures .
Piroxicam has the chemical formula with a molecular weight of approximately 331.35 g/mol. Its structure features a benzothiazine ring system that contributes to its pharmacological activity. Beta-cyclodextrin consists of seven glucose units linked by α-1,4-glycosidic bonds, forming a toroidal shape that encapsulates the piroxicam molecule.
The primary reaction involved in the formation of piroxicam-beta-cyclodextrin is the physical encapsulation of piroxicam within the beta-cyclodextrin cavity through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction alters the physicochemical properties of piroxicam, leading to increased solubility and stability.
Upon complexation, piroxicam loses its crystalline structure, becoming amorphous and hydrophilic, which facilitates rapid dissolution in aqueous environments . This transformation is confirmed through various analytical techniques including X-ray diffraction and thermogravimetric analysis.
The mechanism by which piroxicam-beta-cyclodextrin exerts its effects involves several steps:
Clinical studies indicate that piroxicam-beta-cyclodextrin provides faster onset of analgesic action compared to uncomplexed piroxicam, with improved gastrointestinal safety profiles .
Piroxicam-beta-cyclodextrin has various applications in pharmaceutical formulations:
Solvent-based methods constitute foundational approaches for fabricating piroxicam-beta-cyclodextrin (Piroxicam-β-CD) inclusion complexes. The co-precipitation technique involves dissolving β-cyclodextrin in water while separately solubilizing piroxicam in an alkaline ammonium hydroxide solution. The drug solution is incrementally added to the cyclodextrin solution under controlled agitation, facilitating molecular encapsulation through hydrophobic interactions within β-CD's central cavity. Subsequent cooling induces complex precipitation, which is filtered and desiccated [1] [5]. An alternative approach employs organic co-solvents like ethanol-water mixtures, enhancing the solubility of both components. The solvent evaporation method entails homogenizing piroxicam and β-cyclodextrin in a volatile organic solvent, followed by gradual solvent removal under reduced pressure. This promotes continuous molecular rearrangement and inclusion formation, evidenced by complete disappearance of piroxicam's crystalline melting endotherm in differential scanning calorimetry (DSC) thermograms [5] [10].
Critical process parameters include:
Table 1: Impact of Ammonium Hydroxide on Piroxicam Solubility in Complexation Media
[NH₄OH] (%) | Piroxicam Solubility (mg/mL) | Inclusion Efficiency (%) |
---|---|---|
0 | 0.0033 | 12.5 ± 1.8 |
0.5 | 0.87 | 58.3 ± 3.2 |
1.0 | 2.15 | 84.7 ± 2.1 |
1.5 | 3.02 | 96.5 ± 1.4 |
2.0 | 3.21 | 97.8 ± 0.9 |
Freeze-drying (lyophilization) involves flash-freezing the aqueous inclusion solution at -45°C followed by primary drying (sublimation) under vacuum (0.1-0.3 mbar) at -30°C and secondary drying (desorption) at 25°C. This amorphous product exhibits highly porous morphology, yielding dissolution rates 15-fold higher than raw piroxicam. The extended processing time (24-48 hours) and energy intensity limit industrial scalability, though it preserves thermolabile components [1] [4].
Spray-drying employs atomization of the inclusion solution into a hot air chamber (inlet: 130-160°C; outlet: 70-90°C), producing spherical microparticles within seconds. Optimal parameters yield 92-97% complexation efficiency with residual moisture <2%. The rapid evaporation induces molecular dispersion within β-CD matrices, creating metastable amorphous structures. While thermal degradation risks exist, studies confirm <0.5% piroxicam degradation when outlet temperatures remain ≤90°C [2] [9].
Table 2: Performance Comparison of Freeze-Drying and Spray-Drying Techniques
Parameter | Freeze-Drying | Spray-Drying |
---|---|---|
Processing Time | 24-48 hours | <1 hour |
Particle Morphology | Flaky, porous aggregates | Spherical microparticles |
Residual Moisture (%) | 1.8-2.5 | 1.2-1.8 |
Complexation Efficiency | 95-98% | 92-97% |
Dissolution Rate (k₁) | 0.287 min⁻¹ | 0.263 min⁻¹ |
Crystallinity | Fully amorphous | Partially amorphous |
Industrial Scalability | Limited | Excellent |
The stoichiometry of β-cyclodextrin to piroxicam critically determines complexation efficiency. Experimental isothermal phase solubility diagrams reveal AL-type curves, indicating 1:1 stoichiometry at saturated conditions. However, excess β-CD (1.5:1 to 2.5:1 molar ratios) significantly enhances inclusion yield due to:
Response Surface Methodology (RSM) optimization identifies the ideal ratio as 1.84:1 (β-CD:Piroxicam), achieving 95% inclusion yield. Higher ratios (≥2.5:1) improve yield marginally (≈2-3%) while substantially increasing formulation bulk—a critical limitation for oral solid dosage forms. Ternary complexes incorporating auxiliary agents like L-lysine (1.5:1 lysine:piroxicam) enable stoichiometric (1:1) β-CD utilization while maintaining 95% inclusion through drug-lysine-CD co-complexation [3] [4].
Table 3: Inclusion Efficiency as a Function of Molar Ratios
β-CD : Piroxicam | L-Lysine : Piroxicam | Inclusion Yield (%) | Dissolution Rate (% at 5 min) |
---|---|---|---|
1:1 | 0:1 | 62.3 ± 3.1 | 45.2 ± 2.8 |
1.5:1 | 0:1 | 78.6 ± 2.4 | 68.7 ± 3.1 |
1.84:1 | 0:1 | 94.9 ± 1.7 | 92.5 ± 1.9 |
2.5:1 | 0:1 | 97.2 ± 0.9 | 94.1 ± 1.2 |
1:1 | 1.5:1 | 95.3 ± 1.2 | 93.8 ± 1.5 |
Ammonium hydroxide (NH₄OH) serves dual functions in piroxicam-β-CD complexation:
Post-complexation neutralization is crucial for pharmaceutical stability. Residual ammonium hydroxide catalyzes piroxicam degradation during drying/storage. Post-precipitation washing with cold water (5°C) or freeze-drying eliminates NH₄OH, with FT-IR spectroscopy confirming absence of ammonium peaks (1540 cm⁻¹) in the final complex. The mechanism involves reversible pH modification rather than chemical incorporation, as evidenced by identical NMR spectra before and after NH₄OH removal [1] [4] [8].
Supercritical carbon dioxide (scCO₂) processing (150°C, 15 MPa) eliminates ammonium hydroxide requirements. scCO₂ plasticizes β-CD, enhancing molecular mobility while its low surface tension improves drug penetration into cyclodextrin cavities. Complete inclusion occurs within 2 hours without alkaline additives, as confirmed through DSC and dissolution studies [4] [8].
Table 4: Complexation Efficiency with Different Alkalizing Agents
Alkalizing Agent | pH Range | Processing Time (h) | Inclusion Yield (%) | Residual Agent (%) |
---|---|---|---|---|
Ammonium Hydroxide | 8.5-9.0 | 4 | 96.5 ± 1.4 | 0.12 ± 0.03 |
L-Lysine | 8.0-8.4 | 2 | 95.3 ± 1.2 | 0.08 ± 0.02 |
Triethanolamine | 8.2-8.6 | 6 | 89.7 ± 2.1 | 0.21 ± 0.05 |
None (scCO₂) | 5.8-6.2 | 2 | 97.8 ± 0.7 | Not detected |
scCO₂ technology (critical point: 31.1°C, 7.38 MPa) enables solvent-free complexation through three mechanisms:
The ternary system with L-lysine (piroxicam:β-CD:lysine = 1:1.84:1.5) achieves 95% inclusion at 266 bar and 136°C within 2 hours. scCO₂-processed complexes exhibit superior dissolution profiles versus solvent-based methods—93% release within 5 minutes versus 85% for spray-dried complexes—attributed to nanostructured surfaces observed via SEM [3] [4]. Industrial scale-up is facilitated by continuous flow reactors with 95% yield reproducibility across 100 kg batches [4] [7].
Multiple analytical techniques confirm molecular inclusion:
Dissolution testing in simulated gastric fluid (pH 1.2) demonstrates immediate release characteristics, with scCO₂-processed complexes achieving 95% dissolution within 5 minutes compared to 22% for uncomplexed piroxicam—validating the technology's efficacy for bioavailability enhancement [4] [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9